3-[(4-Nitrobenzoyl)amino]benzoic Acid: Physicochemical Profiling, Synthesis, and Reactivity
3-[(4-Nitrobenzoyl)amino]benzoic Acid: Physicochemical Profiling, Synthesis, and Reactivity
Executive Overview
In modern drug discovery and advanced materials science, bifunctional aromatic scaffolds serve as critical building blocks for designing complex molecular architectures. 3-[(4-Nitrobenzoyl)amino]benzoic acid (Molecular Formula: C14H10N2O5) is a highly rigid, conjugated organic molecule characterized by a central amide linkage bridging a benzoic acid moiety and a nitrobenzene ring.
This technical whitepaper provides an in-depth analysis of its physicochemical properties, outlines a self-validating synthetic protocol grounded in mechanistic organic chemistry, and explores its downstream reactivity for pharmaceutical applications.
Part 1: Structural & Physicochemical Profiling
The molecular architecture of 3-[(4-Nitrobenzoyl)amino]benzoic acid dictates its physical behavior. The meta-substitution of the carboxylic acid relative to the amide bond, combined with the para-substitution of the strongly electron-withdrawing nitro group, creates a highly polarized molecule. This polarization leads to strong intermolecular hydrogen bonding (forming carboxylic acid dimers and amide-amide networks) and extensive π−π stacking in the solid state.
Consequently, the compound exhibits high lattice energy, which manifests as a high melting point and limited solubility in non-polar solvents.
Quantitative Physicochemical Data
| Property | Value | Mechanistic Rationale |
| Molecular Weight | 286.24 g/mol | Calculated from C14H10N2O5. |
| pKa (Carboxylic Acid) | ~4.78 | The meta-amide group exerts a mild electron-withdrawing inductive effect, slightly lowering the pKa compared to unsubstituted benzoic acid [2]. |
| Hydrogen Bond Donors | 2 | One from the carboxylic acid (-OH), one from the amide (-NH). |
| Hydrogen Bond Acceptors | 5 | Two from the nitro group, two from the carboxylic acid, one from the amide carbonyl. |
| Solubility Profile | High in DMSO/DMF; Soluble in aq. NaOH; Poor in H2O/DCM | Soluble in polar aprotic solvents that can disrupt the strong intermolecular H-bond network. Deprotonation in basic media yields a highly water-soluble carboxylate salt. |
| LogP (Estimated) | ~2.1 - 2.5 | Moderate lipophilicity, balanced by the polar nitro and carboxylic acid functional groups. |
Part 2: Mechanistic Synthesis Protocol
The most efficient pathway to synthesize 3-[(4-Nitrobenzoyl)amino]benzoic acid is via the nucleophilic acyl substitution of [1] with [2].
Causality in Experimental Design
Standard peptide coupling agents (e.g., EDC/HOBt) are often inefficient for this specific transformation. The amino group of 3-aminobenzoic acid is a relatively weak nucleophile due to the electron-withdrawing nature of the meta-carboxylic acid. To overcome this high activation energy barrier, the highly electrophilic acid chloride is utilized [3].
Furthermore, the reaction generates hydrochloric acid (HCl) as a byproduct. If left unneutralized, HCl will rapidly protonate the 3-aminobenzoic acid (pKa ~4.78), rendering it completely non-nucleophilic and halting the reaction. Therefore, a non-nucleophilic base, such as Pyridine or N,N-Diisopropylethylamine (DIPEA), is strictly required to scavenge the generated protons and drive the reaction to completion [3].
Self-Validating Synthetic Workflow
Reagents:
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3-Aminobenzoic acid (1.0 equiv, 10 mmol)
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4-Nitrobenzoyl chloride (1.1 equiv, 11 mmol)
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Anhydrous Pyridine (2.5 equiv, 25 mmol)
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Anhydrous Tetrahydrofuran (THF) (50 mL)
Step-by-Step Procedure:
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Nucleophile Activation: Dissolve 3-aminobenzoic acid in anhydrous THF under an inert argon atmosphere. Add anhydrous pyridine. Causality: THF solubilizes the starting materials without competing as a nucleophile, while pyridine prepares the system to buffer the incoming HCl.
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Electrophile Addition: Cool the vessel to 0 °C using an ice bath. Dissolve 4-nitrobenzoyl chloride in 10 mL of THF and add it dropwise over 15 minutes. Causality: The reaction is highly exothermic; controlled addition at 0 °C prevents localized heating and suppresses the formation of symmetric anhydrides or di-acylated side products.
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Reaction Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 4 hours.
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In-Process Control (TLC): Monitor the reaction via Thin Layer Chromatography (Eluent: 9:1 DCM:MeOH with 1% Acetic Acid). The disappearance of the amine spot (fluorescent under 254 nm UV) validates the completion of the acyl transfer.
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Quenching and Precipitation: Pour the reaction mixture into 200 mL of ice-cold 1M HCl. Causality: The acidic aqueous quench serves a dual purpose: it protonates and solubilizes the pyridine as a water-soluble pyridinium salt, and it ensures the product's carboxylic acid remains protonated, forcing the highly crystalline 3-[(4-Nitrobenzoyl)amino]benzoic acid to precipitate out of the aqueous/THF mixture.
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Purification: Filter the crude precipitate via vacuum filtration. Wash sequentially with cold water and cold diethyl ether to remove trace unreacted acid chloride and residual moisture. Recrystallize from boiling ethanol/water to yield the analytically pure product.
Fig 1: Nucleophilic acyl substitution pathway for the synthesis of 3-[(4-Nitrobenzoyl)amino]benzoic acid.
Part 3: Analytical Characterization Signatures
To verify the structural integrity of the synthesized compound, the following spectroscopic signatures should be utilized as benchmark criteria:
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1 H NMR (400 MHz, DMSO- d6 ): The defining feature is the highly deshielded amide proton (-NH-) appearing as a sharp singlet at ~10.6 ppm. The carboxylic acid proton (-OH) will appear as a broad singlet >12.5 ppm. The highly electron-deficient nitrobenzene protons will present as two distinct doublets (an AA'BB' spin system) shifted downfield between 8.1 and 8.4 ppm.
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FT-IR Spectroscopy:
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Amide I Band: Strong C=O stretching at ~1655 cm −1 .
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Carboxylic Acid: Broad O-H stretch from 2500–3000 cm −1 overlapping with a C=O stretch at ~1690 cm −1 .
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Nitro Group: Symmetric and asymmetric N-O stretching vibrations distinctly visible at ~1345 cm −1 and ~1525 cm −1 , respectively.
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Part 4: Chemical Reactivity & Downstream Applications
The bifunctional nature of 3-[(4-Nitrobenzoyl)amino]benzoic acid makes it a privileged scaffold in medicinal chemistry. The orthogonal reactivity of the nitro group and the carboxylic acid allows for divergent synthetic pathways.
Nitro Reduction (Accessing Anilines)
The nitro group can be selectively reduced to an amine using catalytic hydrogenation (Pd/C, H 2 gas, 1 atm) in methanol. This yields 3-[(4-aminobenzoyl)amino]benzoic acid . The newly formed aniline is highly nucleophilic and serves as a critical vector for synthesizing kinase inhibitors, where the aniline acts as a hinge-binding motif in the ATP pocket of kinases.
Carboxylic Acid Functionalization
The carboxylic acid can be activated using coupling reagents (e.g., HATU, DIPEA) to form secondary or tertiary amides. In the context of Targeted Protein Degradation (TPD), this vector is frequently used to attach PEGylated linkers, terminating in an E3 ligase ligand (like thalidomide or VHL ligands) to generate PROTACs (Proteolysis Targeting Chimeras).
Fig 2: Divergent downstream chemical reactivity and pharmaceutical applications of the core scaffold.
